

Computational studies on the electronic properties of fluorinated disulfides

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Compound of Interest		
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A Guide to Computational Studies on the Electronic Properties of Fluorinated Disulfides

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including electronics, lipophilicity, and metabolic stability. In drug discovery and materials science, the disulfide bond is a key functional group, and its fluorination can lead to molecules with unique characteristics. Computational chemistry provides a powerful toolkit for investigating the electronic properties of fluorinated disulfides, offering insights that can guide synthetic efforts and rationalize experimental observations. This guide compares various computational methods and presents key findings from studies on these and related molecules.

Comparison of Electronic Properties

The electronic properties of fluorinated disulfides are significantly influenced by the number and position of fluorine atoms. Key parameters investigated in computational studies include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken atomic charges, and dipole moments.



Compo	Method/ Basis Set	HOMO (eV)	LUMO (eV)	HOMO- LUMO Gap (eV)	Mulliken Charge on Sulfur	Dipole Moment (Debye)	Referen ce
Dimethyl disulfide	HF/STO- 3G	-	-	-	-	-	[1]
Fluorinat ed Allopurin ol (example	HF/STO- 3G	-	-	2.93 - 3.17	-	-	[1]
Perfluoro pentacen e (example	DFT/SIE STA	-	-	0.99	-	-	[2]
2,6- dichloro- 4-fluoro phenol (example	DFT/B3L YP/6- 311+G(d, p)	-	-	-	-	-	[3]
2,6- dichloro- 4-fluoro phenol (example	HF/6- 311+G(d, p)	-	-	-	-	-	[3]

Note: Direct computational data on a series of homologous fluorinated disulfides is not readily available in the literature, highlighting a research gap. The table includes data from related fluorinated and sulfur-containing compounds to illustrate the types of values obtained from different computational methods.



Computational and Experimental Methodologies

A variety of computational and experimental techniques are employed to elucidate the electronic properties of fluorinated disulfides and related compounds.

Computational Protocols

- 1. Density Functional Theory (DFT): DFT is a popular quantum chemical method for studying the electronic structure of molecules.[4] It offers a good balance between accuracy and computational cost.[5]
- Functionals: Various functionals, such as B3LYP, are used to approximate the exchangecorrelation energy.[3][6]
- Basis Sets: The choice of basis set is crucial for accurate calculations. For molecules containing sulfur and fluorine, Pople-style basis sets like 6-31G(d) and 6-311+G(d,p) are commonly used.[3][7][8] For higher accuracy, correlation-consistent basis sets like cc-pVTZ or augmented versions (aug-cc-pVTZ) are recommended.[7][9]
- Properties Calculated: DFT is used to calculate HOMO-LUMO energies and gaps, Mulliken charges, and dipole moments.[1][3][10]
- 2. Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters.[11]
- Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point for more advanced calculations.[1][12]
- Post-Hartree-Fock Methods: Methods like Møller–Plesset perturbation theory (MP2) and
 Coupled Cluster (CC) provide higher accuracy by including electron correlation effects.[9]
- Basis Sets: Similar to DFT, the choice of basis set is critical.[13]
- 3. Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods.[11]



Experimental Protocols

- 1. Photoelectron Spectroscopy (PES): PES is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization.[14]
- Methodology: A sample is irradiated with high-energy photons (e.g., from a synchrotron source), and the energies of the emitted photoelectrons are analyzed.[15] This provides direct information about the energies of molecular orbitals.
- Application: PES has been used to study the electronic structure of various organosulfur compounds.[15][16]
- 2. Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a molecule in the gas phase, providing precise information about its rotational constants.
- Methodology: The rotational spectrum of a molecule is recorded, and from this, the moments
 of inertia are determined. This allows for the precise determination of molecular geometry
 and dipole moments.[17][18][19]
- Application: Microwave spectroscopy has been used to determine the structures and dipole moments of fluorinated molecules.[17][20]
- 3. 19F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy using the 19F nucleus is a powerful tool for structure elucidation of fluorinated organic molecules.[21]

Key Findings and Comparisons

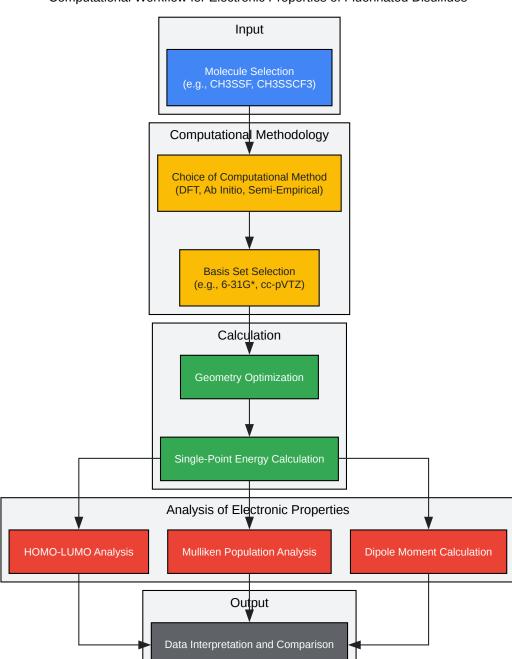
- HOMO-LUMO Gap: Fluorination generally leads to a stabilization of the HOMO and LUMO levels due to the high electronegativity of fluorine. The effect on the HOMO-LUMO gap can vary depending on the extent and pattern of fluorination.[1][2] A larger HOMO-LUMO gap is often associated with higher kinetic stability and lower chemical reactivity.[1]
- Mulliken Population Analysis: This method is used to estimate the partial atomic charges in a
 molecule.[22] However, it is known to be highly sensitive to the choice of basis set, which
 can lead to variability in the calculated charges.[23] Despite its limitations, it can provide
 qualitative insights into the charge distribution.[3]



- Dipole Moment: Fluorination significantly impacts the dipole moment of a molecule. The
 magnitude and direction of the dipole moment can be predicted computationally and
 measured experimentally using techniques like microwave spectroscopy.[17]
- Computational Method Comparison: DFT methods, particularly with hybrid functionals like B3LYP, often provide a good compromise between accuracy and computational cost for predicting electronic properties.[5] Ab initio methods like MP2 and CCSD(T) offer higher accuracy but are computationally more demanding.[24] The choice of basis set is critical, with larger, more flexible basis sets that include polarization and diffuse functions generally yielding more accurate results.[7][9][25]

Visualization of Computational Workflow





Computational Workflow for Electronic Properties of Fluorinated Disulfides

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Caption: A flowchart of the computational workflow for studying fluorinated disulfides.



Conclusion

Computational studies are indispensable for understanding the electronic properties of fluorinated disulfides. Methods like DFT and ab initio calculations, when paired with appropriate basis sets, can provide reliable predictions of key electronic parameters. These theoretical insights, ideally validated by experimental data from techniques such as photoelectron and microwave spectroscopy, are crucial for the rational design of novel fluorinated molecules in drug development and materials science. Further computational and experimental work on a systematic series of fluorinated disulfides would be beneficial to build a more comprehensive understanding of structure-property relationships in this important class of compounds.

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